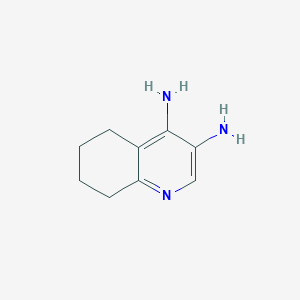
5,6,7,8-Tetrahydroquinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydroquinoline-3,4-diamine (THQ) is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. THQ is a bicyclic amine that possesses a quinoline ring system with two nitrogen atoms. THQ has been synthesized by various methods and has been investigated for its potential applications in medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-3,4-diamine is not fully understood, but it is believed to act through several pathways. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to inhibit oxidative stress and inflammation, which are both implicated in the pathogenesis of many diseases. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to modulate the activity of various proteins and enzymes, including kinases, phosphatases, and transcription factors.
Biochemische Und Physiologische Effekte
5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to have several biochemical and physiological effects. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are both implicated in the pathogenesis of many diseases. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to induce apoptosis in cancer cells and to modulate the activity of ion channels and neurotransmitter receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
5,6,7,8-Tetrahydroquinoline-3,4-diamine has several advantages for lab experiments, including its low toxicity, high solubility, and easy synthesis. However, 5,6,7,8-Tetrahydroquinoline-3,4-diamine also has some limitations, including its low stability and susceptibility to oxidation and degradation.
Zukünftige Richtungen
There are several future directions for research on 5,6,7,8-Tetrahydroquinoline-3,4-diamine. One area of interest is the development of 5,6,7,8-Tetrahydroquinoline-3,4-diamine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of 5,6,7,8-Tetrahydroquinoline-3,4-diamine's potential as an anticancer agent. Additionally, further research is needed to elucidate the mechanism of action of 5,6,7,8-Tetrahydroquinoline-3,4-diamine and to investigate its potential applications in other areas of medicine and biology.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydroquinoline-3,4-diamine has been investigated for its potential applications in medicinal chemistry, pharmacology, and neuroscience. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to possess antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer activities. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
151224-98-5 |
|---|---|
Produktname |
5,6,7,8-Tetrahydroquinoline-3,4-diamine |
Molekularformel |
C9H13N3 |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5H,1-4,10H2,(H2,11,12) |
InChI-Schlüssel |
BKZFAIYIAGITSG-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC=C(C(=C2C1)N)N |
Kanonische SMILES |
C1CCC2=NC=C(C(=C2C1)N)N |
Synonyme |
3,4-Quinolinediamine, 5,6,7,8-tetrahydro- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)
![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)
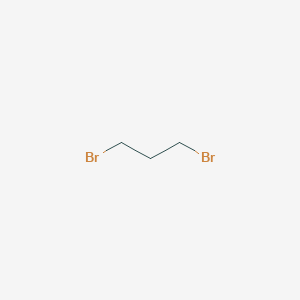

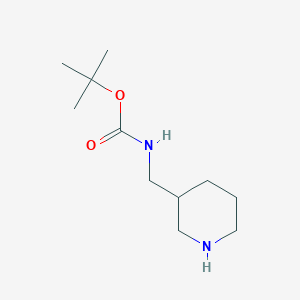

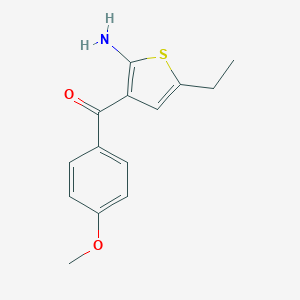


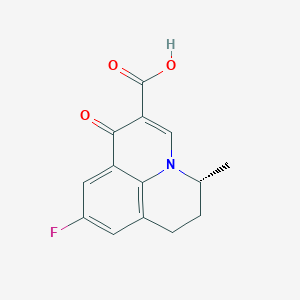
![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)